4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol
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Overview
Description
4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol is a complex organic compound featuring multiple functional groups, including hydroxyl, chloro, and ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common approach is the condensation of 3-chloro-5-ethoxy-4-hydroxybenzaldehyde with 5-hydroxy-3-methyl-1H-pyrazole-4-carbaldehyde under basic conditions to form the intermediate compound. This intermediate is then subjected to further reactions, such as methylation and hydroxylation, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as using catalysts to enhance reaction rates. The use of continuous flow reactors and automated synthesis platforms can also improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of the dechlorinated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which exhibit diverse biological activities.
Imidazole Derivatives: Compounds with the imidazole ring, known for their therapeutic potential in various diseases.
Uniqueness
4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-ol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C17H19ClN4O4 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
4-[(3-chloro-5-ethoxy-4-hydroxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C17H19ClN4O4/c1-4-26-11-6-9(5-10(18)15(11)23)14(12-7(2)19-21-16(12)24)13-8(3)20-22-17(13)25/h5-6,14,23H,4H2,1-3H3,(H2,19,21,24)(H2,20,22,25) |
InChI Key |
HUSZFKOWDCVMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C)Cl)O |
Origin of Product |
United States |
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